フィトール

概要

説明

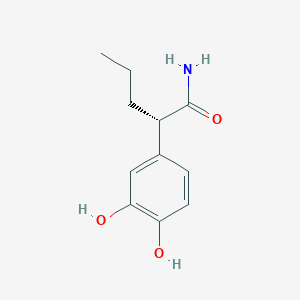

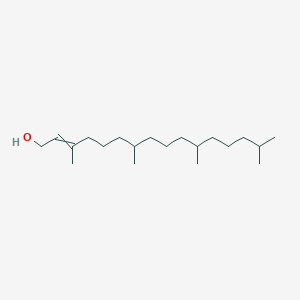

Phytol is an acyclic diterpene alcohol that is a constituent of chlorophyll. It is widely used as a precursor in the synthesis of vitamins E and K1, and it also finds applications in the fragrance industry, cosmetics, shampoos, and detergents . Phytol was first obtained by hydrolysis of chlorophyll in 1909 by the German chemist Richard Wilstätter .

科学的研究の応用

Phytol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of vitamins E and K1.

Biology: Studied for its role in plant metabolism and its conversion to phytanic acid in animals.

Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.

Industry: Used in the fragrance industry, cosmetics, and as a food additive.

作用機序

Target of Action

Phytol, a naturally occurring diterpene molecule, is primarily targeted towards metabolic and inflammatory diseases . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity .

Mode of Action

Phytol interacts with its targets through various mechanisms. It has been reported to suppress P-glycoprotein (P-gp) expression via NF-κB inhibition . This suggests that phytol can inhibit the efflux system, thereby enhancing the efficacy of drugs that are substrates of P-gp .

Biochemical Pathways

Phytol affects several biochemical pathways. It is a component of chlorophyll and during leaf senescence, large amounts of phytol are released by chlorophyll degradation . Phytol is then metabolized via phytenal, an intermediate in plant phytol catabolism . Moreover, phytol can be used to synthesize tocopherols (vitamin E), which serve as antioxidants and potentially as signaling compounds .

Pharmacokinetics

It is known that intake of phytol efficiently increases the concentration of phytanic acid in the circulation as well as in organs . More research is needed to fully understand the pharmacokinetics of phytol.

Result of Action

Phytol has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . Moreover, it has been shown to inhibit oxidative stress-induced senescence of HaCaT keratinocytes .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of phytol. It is known that environmental factors can greatly influence the growth and development of plants, and hence the production and quality of phytol

生化学分析

Biochemical Properties

Phytol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Phytol is used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1 . It also enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity .

Cellular Effects

Phytol has been found to exert significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, Phytol has been reported to have anticancer effects on sarcoma 180 (S-180) and human leukemia (HL-60) cell lines .

Molecular Mechanism

Phytol exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Phytol change over time in laboratory settings. It has been observed that Phytol can inhibit oxidative stress-induced senescence of HaCaT keratinocytes . Moreover, Phytol has been found to cause pulmonary hemorrhage and necrosis of nose, throat, and lung tissue when exposed in aerosol to Sprague Dawley rats .

Dosage Effects in Animal Models

The effects of Phytol vary with different dosages in animal models. For instance, when mice were given a diet containing 0.5 % phytol for 8 weeks, the hepatic phytol concentration increased from non-detectable in control mice fed a phytol-free diet, to 0.75 nmol/mg protein .

Metabolic Pathways

Phytol is involved in several metabolic pathways. During leaf senescence, large amounts of phytol are released by chlorophyll degradation . It is then converted to phytyl-phosphate and phytyl-diphosphate, the substrate for tocopherol (vitamin E) synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Phytol can be synthesized through various methods, including the hydrolysis of chlorophyll. One common method involves the extraction of phytol from plant materials using solvents like ethanol under ultrasonic-assisted extraction conditions . The crude extract is then purified using techniques such as column chromatography .

Industrial Production Methods: In industrial settings, phytol is often obtained as a by-product during the extraction of chlorophyll from plants like alfalfa. The process involves the hydrolysis of chlorophyll to release phytol, which is then separated and purified .

化学反応の分析

Types of Reactions: Phytol undergoes various chemical reactions, including:

Oxidation: Phytol can be oxidized to form phytanic acid, which is a significant metabolic product.

Dehydration: Under high-temperature conditions, phytol can undergo dehydration to form neophytadiene.

Isomerization: Phytol can isomerize to form isophytol through an allylic rearrangement.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Dehydration: High-temperature water (HTW) conditions are often used for dehydration reactions.

Major Products:

Neophytadiene: Formed through dehydration.

Isophytol: Formed through isomerization.

Phytanic Acid: Formed through oxidation.

類似化合物との比較

Phytol is similar to other diterpene alcohols such as:

Phytanic Acid: A metabolic product of phytol that also activates PPARs.

Neophytadiene: A dehydration product of phytol.

Isophytol: An isomer of phytol formed through allylic rearrangement.

Uniqueness: Phytol’s unique combination of metabolic, anti-inflammatory, and antimicrobial properties, along with its role as a precursor in vitamin synthesis, distinguishes it from other similar compounds .

特性

CAS番号 |

7541-49-3 |

|---|---|

分子式 |

C20H40O |

分子量 |

296.5 g/mol |

IUPAC名 |

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1 |

InChIキー |

BOTWFXYSPFMFNR-RTBURBONSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

異性体SMILES |

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C |

正規SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

密度 |

0.847-0.863 |

melting_point |

25 °C |

Key on ui other cas no. |

102608-53-7 7541-49-3 150-86-7 |

物理的記述 |

Colourless to yellow viscous liquid; Faint floral aroma |

ピクトグラム |

Irritant; Environmental Hazard |

溶解性 |

Practically insoluble to insoluble in water Soluble (in ethanol) |

同義語 |

3,7,11,15-Tetramethyl-2-hexadecen-1-ol; 3,7,11,15-Tetramethylhexadec-2-en-1-ol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytol and where is it found naturally?

A: Phytol is a diterpene alcohol found abundantly in nature as the phytyl side chain of chlorophylls. [] It is a constituent of chlorophyll, a pigment essential for photosynthesis in plants. [, , ]

Q2: How is phytol metabolized in mammals?

A: Phytol is converted to phytanic acid, a branched-chain fatty acid, after absorption in the intestine. [, ] This conversion is regulated by the nuclear hormone receptor peroxisome proliferator-activated receptor alpha (PPARα), primarily in the liver. [, , ]

Q3: What is the role of PPARα in phytol metabolism?

A: PPARα agonists, like phytol and its metabolite phytanic acid, activate PPARα in the liver and brown adipose tissue. [, ] This activation leads to the induction of enzymes involved in phytol degradation, specifically those responsible for converting phytol to phytanic acid. []

Q4: Is there a difference in how the (E)- and (Z)-isomers of phytol are metabolized?

A: Yes, the enzymes involved in phytol metabolism show higher activity towards the (E)-isomer of their respective substrates compared to the (Z)-isomer. [] This suggests a stereospecificity for the breakdown of (E)-phytol. []

Q5: Can phytol be used as a marker in food analysis?

A: Yes, the analysis of phytol and its isomers, cis-phytol, iso-phytol, and dihydrophytol, can be used for oil authentication in food control. [] The presence of iso-phytol indicates refined vegetable oils, while dihydrophytol indicates hydrogenated vegetable oils. []

Q6: What is the relationship between phytol and chlorophyll during food processing?

A: Native vegetable oils contain trans-phytol in their unsaponifiable matter. [] During refining, measurable amounts of cis-phytol and iso-phytol are formed from trans-phytol. [] Hydrogenation leads to the formation of dihydrophytol from trans-phytol and cis-phytol. []

Q7: Can phytol levels be manipulated in food products?

A: Yes, research suggests that phytol content in smoothies made from spinach leaves can be increased by controlling the pH and temperature during processing. [] This increase is linked to the activity of endogenous enzymes that dephytylate chlorophyll derivatives, releasing free phytol. []

Q8: Are there any health concerns associated with phytol consumption?

A: While generally considered safe, high doses of phytol can lead to toxicity in some individuals. [, , ] Patients with Refsum's disease, a rare genetic disorder, are unable to metabolize phytanic acid (derived from phytol) properly, leading to its accumulation in the body and potentially serious health problems. [, ]

Q9: Does phytol have any applications in medicine?

A: Research suggests potential medicinal uses for phytol. Studies show it possesses anti-inflammatory, antioxidant, and neuroprotective properties. [, , , ] It has shown promising results in preclinical studies for conditions such as Alzheimer's disease and Schistosomiasis. [, ]

Q10: How does phytol exert its effects on Alzheimer's disease?

A: Phytol, especially when encapsulated in Poly Lactic-co-Glycolic Acid nanoparticles (Phytol-PLGANPs), has shown potential in ameliorating scopolamine-induced cognitive dysfunction in a rat model of Alzheimer's disease. [, ] It is thought to work by inhibiting acetylcholinesterase and butyrylcholinesterase (AChE & BuChE), attenuating oxidative stress, and reducing apoptosis. [, ]

Q11: Can phytol be used to combat drug resistance in cancer?

A: Preliminary research indicates that phytol and heptacosane, a compound often found alongside phytol, may hold potential in overcoming multidrug resistance in acute myeloid leukemia (AML). [] Phytol appears to suppress P-glycoprotein (P-gp) expression through NF-κB inhibition, while heptacosane acts as both a P-gp substrate and inhibitor, enhancing the cytotoxic effects of the anti-cancer drug doxorubicin. []

Q12: Does phytol interact with cell membranes?

A: Yes, phytol can integrate into lecithin bilayers, affecting membrane stability due to the branched nature of its phytyl hydrocarbon chain. [] Studies using 13C spin-lattice relaxation times and linear electric field effects have provided insights into the disruptive effect of phytol on phospholipid packing and its positioning within the bilayer. []

Q13: What is the relationship between phytol and LIL3 protein?

A: Phytol biosynthesis is linked to the activity of the enzyme geranylgeranyl reductase (GGR). [, ] LIL3, a chloroplastic protein, plays a crucial role in stabilizing GGR. [, ] In the absence of LIL3, GGR levels are significantly reduced, leading to the accumulation of chlorophyll species with incompletely saturated side chains. [, ]

Q14: What is the role of the LHC motif in LIL3 protein function?

A: The LHC motif, a conserved sequence in LIL3, is crucial for its interaction with GGR. [, ] Modifications to the LHC motif can disrupt the LIL3-GGR complex formation, affecting GGR stability and subsequently phytol biosynthesis. [, ]

Q15: What is the significance of fatty acid phytyl ester synthesis during stress?

A: During stress conditions like senescence and nitrogen deprivation, the breakdown of chlorophyll and galactolipids in chloroplasts leads to the accumulation of potentially toxic intermediates such as free phytol and fatty acids. [] Two enzymes, PHYTYL ESTER SYNTHASE1 (PES1) and PES2, are involved in converting these intermediates into fatty acid phytyl esters and triacylglycerol, thus protecting the integrity of the photosynthetic membrane. []

Q16: What are the industrial applications of phytol?

A: Phytol finds use as a precursor in the artificial synthesis of vitamin E and vitamin K1. [] It is also a common ingredient in cosmetics and fragrances. [, ] Its ability to act as a stabilizing agent in emulsions makes it useful in various industries. []

Q17: What analytical techniques are used to study and quantify phytol?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify phytol in various matrices, including plant extracts and food products. [, , ] High-performance liquid chromatography (HPLC), often coupled with fluorescence labeling, is another technique used for analyzing phytol and related compounds. [, ]

Q18: What are the future directions for phytol research?

A: Further research is needed to fully elucidate the therapeutic potential of phytol and its derivatives for various diseases, including Alzheimer’s disease, cancer, and inflammatory conditions. [, , , ] Investigating the long-term safety and efficacy of phytol in humans is crucial for its potential development as a therapeutic agent. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)

![Benz[a]anthracene-d12](/img/structure/B49388.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)